N-Acetylpsychosine

描述

It is a valuable tool for studying the mechanisms of apoptosis and immune responses activated by dendritic cells . This compound holds potential in various scientific research fields due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: N-Acetylpsychosine can be synthesized through the glycosylation of sphingosine by uridine diphosphate-galactose: ceramide galactosyltransferase (EC 2.4.1.45) and degraded by ceramide β-galactosidase (EC 3.2.1.46) to sphingosine and galactose . The preparation involves treating total lipids extracted from tissues with [3H]acetic anhydride in toluene-methanol, followed by mild alkaline methanolysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the compound is available for research purposes from various chemical suppliers. The production typically involves the synthesis of the compound in controlled laboratory conditions to ensure purity and consistency.

化学反应分析

Types of Reactions: N-Acetylpsychosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized ceramides, while reduction can yield reduced ceramide derivatives.

科学研究应用

N-Acetylpsychosine has several scientific research applications, including:

Chemistry: It is used to study the mechanisms of apoptosis and immune responses activated by dendritic cells.

Biology: The compound is valuable in understanding the molecular mechanisms underlying cell death and immune responses.

Industry: The compound is used in research and development for creating new therapeutic agents and understanding disease mechanisms.

作用机制

N-Acetylpsychosine exerts its effects through several mechanisms:

Apoptosis Induction: The compound induces apoptosis in cells by affecting mitochondrial membrane potential and activating caspase pathways.

Immune Response Activation: It stimulates immune responses by activating dendritic cells and promoting mixed leukocyte reactions.

Molecular Targets and Pathways: this compound targets mitochondria, leading to changes in mitochondrial membrane potential and activation of apoptotic pathways.

相似化合物的比较

N-Acetylpsychosine is unique compared to other similar compounds due to its specific immunostimulatory properties and its role in studying apoptosis and immune responses. Similar compounds include:

Psychosine: A toxic metabolite that accumulates in Krabbe’s disease and induces cell death through apoptosis.

N-Acetyl-L-Cysteine: A compound with antioxidant, anti-inflammatory, and glutamate modulation activity, used in treating psychiatric disorders.

Galactosylceramide: Another glycosphingolipid involved in cellular processes but with different biological activities compared to this compound.

This compound stands out due to its specific role in immune response activation and apoptosis studies, making it a valuable tool in scientific research.

生物活性

N-Acetylpsychosine, a derivative of psychosine, has garnered attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases and cellular processes. This article explores the biological activity of this compound, highlighting its interactions with cellular components, effects on cytokinesis, and implications for therapeutic applications.

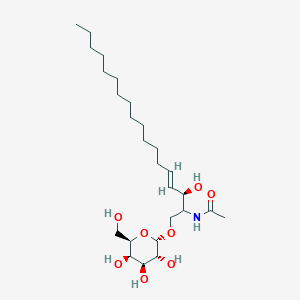

Chemical Structure and Properties

This compound is chemically classified as an N-acyl derivative of psychosine (galactosylsphingosine). Its structure includes a sphingosine backbone with an acetyl group attached to the nitrogen atom. This modification alters its biochemical properties compared to psychosine, potentially influencing its biological activity.

Biological Effects

-

Cellular Proliferation:

- Psychosine has been reported to induce multinuclear cell formation by inhibiting normal cytokinetic processes. This phenomenon can lead to altered cellular responses and potentially contribute to pathological conditions in tissues affected by lysosomal storage disorders.

-

Neurotoxicity:

- Psychosine is known for its neurotoxic effects, particularly in the context of Krabbe disease, where accumulation leads to severe neurological impairment. The potential neurotoxic effects of this compound warrant further investigation, as it may similarly influence neuronal health and function.

- Impact on Immune Responses:

Table 1: Summary of Biological Activities of Psychosine and this compound

| Activity | Psychosine | This compound |

|---|---|---|

| α-Synuclein Interaction | Promotes aggregation | Potentially similar effects |

| Cytokinesis Inhibition | Induces multinuclear cells | Hypothetical based on structure |

| Neurotoxicity | Confirmed in Krabbe disease | Unknown |

| Immune Modulation | Alters phagocytosis | Unknown |

Case Study Example

A study investigated the effects of psychosine on U937 human myelomonocyte cells, revealing that treatment led to abnormal actin localization and inhibited normal cytokinesis. While direct evidence for this compound was not presented, the findings underscore the need for further exploration into its biological activities and potential therapeutic implications .

Therapeutic Implications

The understanding of this compound's biological activity is still evolving. Given its structural similarities to psychosine and the established roles of psychosine in neurodegeneration and cell division, there is a potential for this compound to be explored as a therapeutic agent or biomarker in related diseases. Future research should focus on:

- In vitro Studies: To assess the specific effects of this compound on cellular processes such as cytokinesis and protein aggregation.

- Animal Models: To evaluate the neuroprotective or neurotoxic effects in vivo.

- Clinical Trials: To explore its safety and efficacy in human populations suffering from lysosomal storage disorders or neurodegenerative diseases.

属性

IUPAC Name |

N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFSOLRPKRHPEE-JDJMUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35823-61-1 | |

| Record name | N-Acetylpsychosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035823611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does N-Acetylpsychosine induce the formation of endocytic vesicles like its related compound, C6-ceramide?

A1: While the provided research [] demonstrates that exogenous C6-ceramide effectively induces endocytic vesicle formation and enlargement of late endosomes/lysosomes in mouse fibroblasts, this compound did not exhibit this effect. The study specifically tested various ceramide metabolites, including this compound, and found them to be inactive in causing vesicle formation when added exogenously.

Q2: What is the primary use of this compound in current research?

A2: Although not explicitly stated in the provided abstracts, one study mentions using this compound as an internal standard for a specific analytical technique []. This suggests its potential application in quantitative analysis, specifically in high-performance liquid chromatography (HPLC) for quantifying glycosphingolipids. This application likely stems from its structural similarity to other glycosphingolipids, allowing for consistent detection and quantification during analysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。